2-[2-(2-Cyclopentyl-ethyl)-quinazolin-4-ylsulfanyl]-N-(5-methyl-isoxazol-3-yl)-acetamide
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Overview
Description
2-[2-(2-Cyclopentyl-ethyl)-quinazolin-4-ylsulfanyl]-N-(5-methyl-isoxazol-3-yl)-acetamide is a complex organic compound that belongs to the class of quinazoline derivatives. Quinazoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, in particular, features a quinazoline core, a cyclopentyl-ethyl group, and an isoxazole moiety, making it a unique and potentially valuable molecule in medicinal chemistry.
Preparation Methods
One common method for synthesizing quinazoline derivatives is the refluxing of anthranilic acid with acetic anhydride in acetic acid . The isoxazole moiety can be introduced via a [2+3] cycloaddition reaction of nitrile oxides with olefins . Industrial production methods may involve optimizing these reactions for higher yields and purity, using catalysts and specific reaction conditions to streamline the process.
Chemical Reactions Analysis
2-[2-(2-Cyclopentyl-ethyl)-quinazolin-4-ylsulfanyl]-N-(5-methyl-isoxazol-3-yl)-acetamide can undergo various chemical reactions, including:
Oxidation: The quinazoline core can be oxidized using agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can be performed using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinazoline and isoxazole moieties, using reagents like alkyl halides or acyl chlorides.
Cycloaddition: The isoxazole moiety can participate in cycloaddition reactions with various alkenes.
Scientific Research Applications
Chemistry: It can be used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Industry: The compound can be used in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-[2-(2-Cyclopentyl-ethyl)-quinazolin-4-ylsulfanyl]-N-(5-methyl-isoxazol-3-yl)-acetamide involves its interaction with specific molecular targets and pathways. Quinazoline derivatives are known to inhibit various enzymes and receptors, such as tyrosine kinases, which play a crucial role in cell signaling and proliferation . The isoxazole moiety may also contribute to the compound’s biological activity by interacting with different molecular targets.
Comparison with Similar Compounds
2-[2-(2-Cyclopentyl-ethyl)-quinazolin-4-ylsulfanyl]-N-(5-methyl-isoxazol-3-yl)-acetamide can be compared with other quinazoline and isoxazole derivatives:
Quinazoline Derivatives: Compounds like prazosin and doxazosin are used to treat benign prostatic hyperplasia and post-traumatic stress disorder.
Isoxazole Derivatives: Isoxazole derivatives have shown potential as analgesic, anti-inflammatory, anticancer, antimicrobial, antiviral, anticonvulsant, antidepressant, and immunosuppressant agents.
The unique combination of the quinazoline and isoxazole moieties in this compound may offer distinct advantages in terms of biological activity and therapeutic potential.
Properties
Molecular Formula |
C21H24N4O2S |
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Molecular Weight |
396.5 g/mol |
IUPAC Name |
2-[2-(2-cyclopentylethyl)quinazolin-4-yl]sulfanyl-N-(5-methyl-1,2-oxazol-3-yl)acetamide |
InChI |
InChI=1S/C21H24N4O2S/c1-14-12-19(25-27-14)23-20(26)13-28-21-16-8-4-5-9-17(16)22-18(24-21)11-10-15-6-2-3-7-15/h4-5,8-9,12,15H,2-3,6-7,10-11,13H2,1H3,(H,23,25,26) |
InChI Key |
BGSNRDWFRRFRDX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)CSC2=NC(=NC3=CC=CC=C32)CCC4CCCC4 |
Origin of Product |
United States |
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